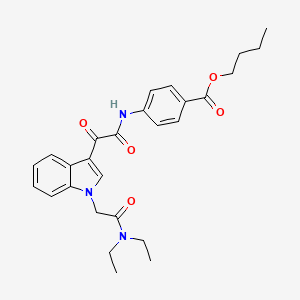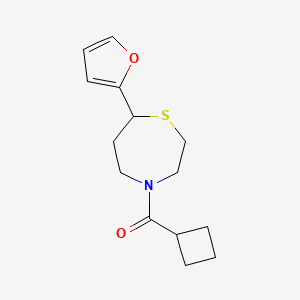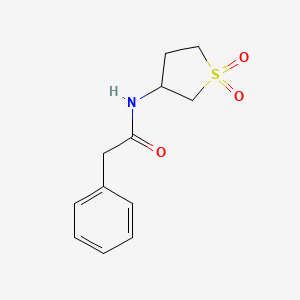
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide, also known as DT-2, is a compound that has gained attention in recent years due to its potential as a research tool in various scientific fields. DT-2 is a thiol-based compound that is structurally similar to glutathione, an important antioxidant in the body. In
Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
- A study by Nath et al. (2021) focused on the synthesis and evaluation of anticonvulsant activities of indoline derivatives, highlighting a compound with significant anticonvulsant activity. This compound, N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, demonstrated effectiveness in both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating its potential as an anticonvulsant compound (Nath et al., 2021).
Antibacterial Activity and Spectroscopic Analysis
- Aswathy et al. (2017) synthesized N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) to evaluate its antibacterial activity against Gram-negative and Gram-positive bacteria. Spectroscopic characterization and reactivity studies based on DFT calculations were conducted, suggesting the compound's moderate antibacterial activity and providing insight into its reactive groups (Aswathy et al., 2017).
Evaluation of Cyto-genotoxicity
- Parolini et al. (2010) utilized N-(4-hydroxyphenyl)acetamide (paracetamol) to study its cyto-genotoxic effects on zebra mussel hemocytes. The study demonstrated moderate cyto-genotoxicity, indicating the potential environmental impact and relevance of acetamide derivatives in toxicological research (Parolini et al., 2010).
Discovery and Optimization of Calcium Channel Blockers
- Bezençon et al. (2017) reported on the discovery of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, and brain-penetrating T-type calcium channel blockers. The study emphasizes the optimization for solubility and brain penetration, providing a framework for developing clinical candidates for treating generalized epilepsies (Bezençon et al., 2017).
Anticancer Activities of Aryloxyacetamide Derivatives
- Tay et al. (2012) investigated the synthesis of N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives and their anticancer activities. Some compounds showed notable anticancer activity, highlighting the potential of such derivatives in anticancer drug development (Tay et al., 2012).
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-12(8-10-4-2-1-3-5-10)13-11-6-7-17(15,16)9-11/h1-5,11H,6-9H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAOMJPEQNIIDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)

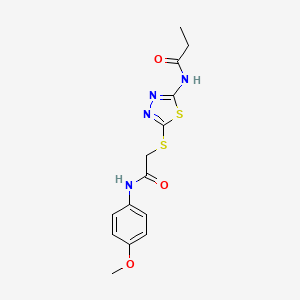

![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)
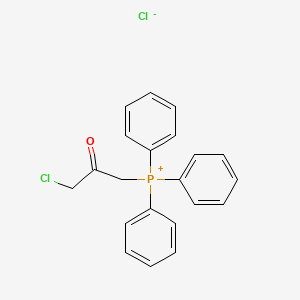
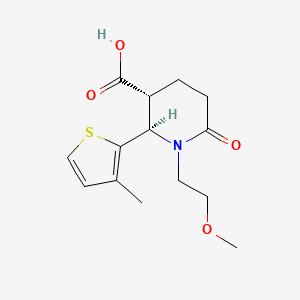
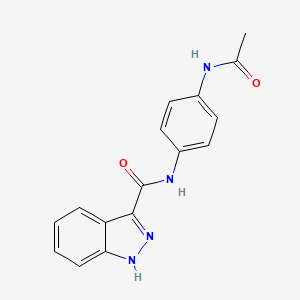
![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)
![1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2355714.png)
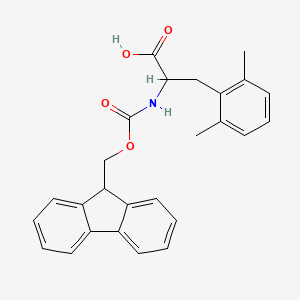
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2355716.png)
